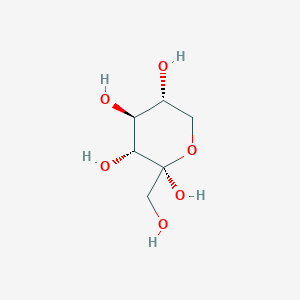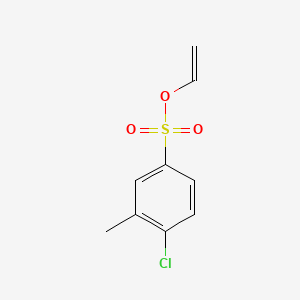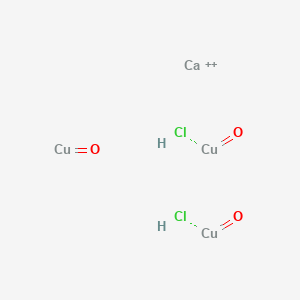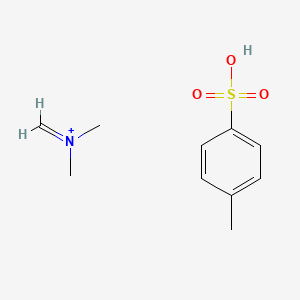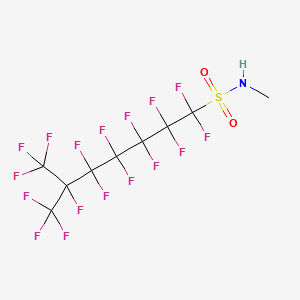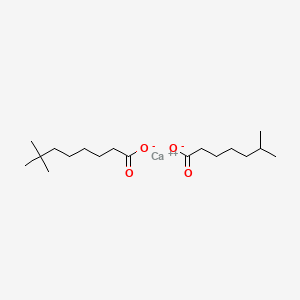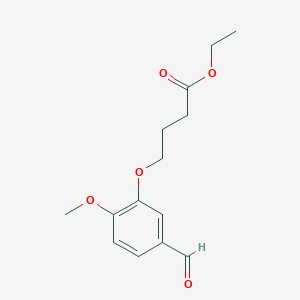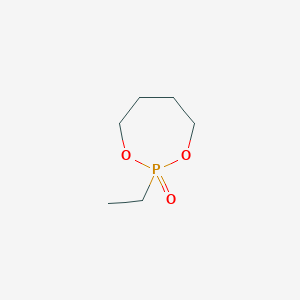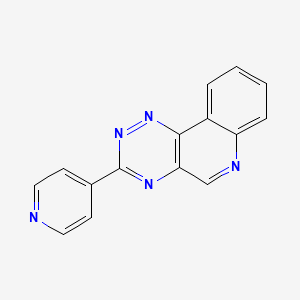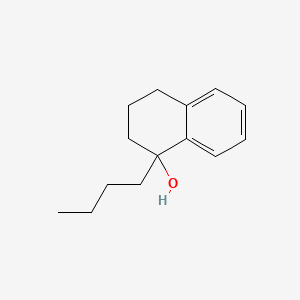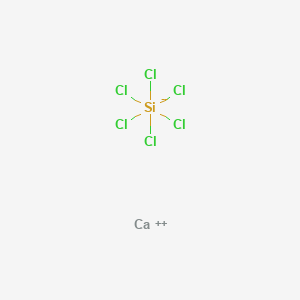
(Nonylphenyl) hydrogen succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Nonylphenyl) hydrogen succinate is an organic compound with the molecular formula C19H28O4 and a molecular weight of 320.42322 g/mol. It is also known by its IUPAC name, 4-(2-nonylphenoxy)-4-oxobutanoic acid. This compound is characterized by the presence of a nonylphenyl group attached to a succinic acid moiety, making it a derivative of succinic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Nonylphenyl) hydrogen succinate typically involves the esterification of succinic acid with nonylphenol. The reaction is carried out under acidic conditions, often using a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield. The product is then separated and purified using industrial-scale distillation or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(Nonylphenyl) hydrogen succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Nonylphenyl succinic acid and nonylphenyl ketones.
Reduction: Nonylphenyl alcohols.
Substitution: Nitrated or halogenated derivatives of this compound.
Applications De Recherche Scientifique
(Nonylphenyl) hydrogen succinate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a surfactant.
Medicine: Research explores its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of (Nonylphenyl) hydrogen succinate involves its interaction with cellular membranes and proteins. The nonylphenyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and disrupt membrane integrity. This can lead to changes in membrane permeability and the activation of signaling pathways. Additionally, the succinate moiety can participate in metabolic processes, influencing cellular energy production .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonylphenol: A precursor to (Nonylphenyl) hydrogen succinate, known for its use in the production of surfactants.
Succinic Acid: The parent compound, widely used in the synthesis of various derivatives.
Nonylphenyl Acetate: Another derivative of nonylphenol, used in similar applications
Uniqueness
This compound is unique due to its combination of a nonylphenyl group and a succinic acid moiety. This structure imparts distinct physicochemical properties, such as enhanced lipophilicity and reactivity, making it valuable in specific industrial and research applications .
Propriétés
Numéro CAS |
93982-11-7 |
|---|---|
Formule moléculaire |
C19H28O4 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
4-(2-nonylphenoxy)-4-oxobutanoic acid |
InChI |
InChI=1S/C19H28O4/c1-2-3-4-5-6-7-8-11-16-12-9-10-13-17(16)23-19(22)15-14-18(20)21/h9-10,12-13H,2-8,11,14-15H2,1H3,(H,20,21) |
Clé InChI |
UESQDUJDKXPQAJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC=CC=C1OC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


